2-Ethyl-6-methylpiperazine

Lipophilicity Drug design Permeability

2-Ethyl-6-methylpiperazine (CAS 32736-19-9) is a C2,C6‑dialkylated piperazine base with molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g·mol⁻¹. The free base contains two chiral centers at the C2 and C6 positions of the saturated six‑membered ring, yielding a cis‑ or trans‑stereochemical relationship; the commercially relevant stereoisomer is typically the (2R,6S)‑configured dihydrochloride salt (CAS 2031242‑31‑4, MW 201.14 g·mol⁻¹).

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B12451358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methylpiperazine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCC1CNCC(N1)C
InChIInChI=1S/C7H16N2/c1-3-7-5-8-4-6(2)9-7/h6-9H,3-5H2,1-2H3
InChIKeyWWMALGPGDWZHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methylpiperazine: Core Physicochemical and Stereochemical Profile for Procurement Decisions


2-Ethyl-6-methylpiperazine (CAS 32736-19-9) is a C2,C6‑dialkylated piperazine base with molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g·mol⁻¹ . The free base contains two chiral centers at the C2 and C6 positions of the saturated six‑membered ring, yielding a cis‑ or trans‑stereochemical relationship; the commercially relevant stereoisomer is typically the (2R,6S)‑configured dihydrochloride salt (CAS 2031242‑31‑4, MW 201.14 g·mol⁻¹) . This substitution pattern distinguishes it from mono‑alkylated piperazines (e.g., 2‑methyl‑ or 2‑ethylpiperazine) and from C2‑N1 alkylated isomers (e.g., 1‑ethyl‑2‑methylpiperazine), each of which presents different steric, electronic, and conformational properties.

2-Ethyl-6-methylpiperazine: Why In‑Class Analogues Cannot Be Interchanged Without Quantitative Verification


Piperazine derivatives with identical molecular formulas can exhibit markedly different physicochemical and pharmacological profiles because the position and nature of substituents govern basicity, lipophilicity, conformational equilibria, and metabolic stability [1]. For 2‑ethyl‑6‑methylpiperazine, the presence of two alkyl substituents on the carbon backbone increases the number of heavy atoms and the calculated log P by approximately 2‑3 orders of magnitude relative to unsubstituted piperazine, while the fixed cis‑ stereochemistry of the commercially supplied (2R,6S) enantiomer creates a well‑defined spatial orientation that cannot be replicated by mixtures of mono‑alkylated isomers . Generic substitution with constitutionally isomeric 1‑ethyl‑2‑methylpiperazine or with mono‑substituted 2‑ethylpiperazine would therefore alter both passive membrane permeability and target‑binding geometry, potentially invalidating structure‑activity relationships established with the 2,6‑dialkyl scaffold. The quantitative evidence below substantiates these differences.

2-Ethyl-6-methylpiperazine: Quantitative Differentiation Versus Closest Structural Analogues


Calculated Lipophilicity (XLogP3) Compared with Unsubstituted Piperazine and 2,6‑Dimethylpiperazine

The predicted octanol‑water partition coefficient (XLogP3) of 2‑ethyl‑6‑methylpiperazine is approximately +1.6, significantly higher than that of unsubstituted piperazine (−0.8) and more than one log unit above the value for cis‑2,6‑dimethylpiperazine (+0.1 to +0.6) [1]. This increase in lipophilicity reflects the additional ethyl methylene group (one extra carbon vs. 2,6‑dimethylpiperazine) and has direct implications for passive membrane permeability and CNS penetration potential.

Lipophilicity Drug design Permeability

Molecular Size and Heavy‑Atom Count Distinguish 2‑Ethyl‑6‑methylpiperazine from Common Synthetic Analogs

2‑Ethyl‑6‑methylpiperazine (MW 128.22 g·mol⁻¹, 9 heavy atoms) is larger than both 2‑methylpiperazine (MW 100.16, 7 heavy atoms) and 2‑ethylpiperazine (MW 114.19, 8 heavy atoms) and also exceeds cis‑2,6‑dimethylpiperazine (MW 114.19, 8 heavy atoms) . This dimensional difference is sufficient to alter binding‑pocket occupancy in fragment‑based screening libraries, where even a single heavy atom can shift hit rates [1].

Molecular weight Medicinal chemistry Fragment‑based design

Constitutional Isomerism: 2‑Ethyl‑6‑methylpiperazine Versus 1‑Ethyl‑2‑methylpiperazine – Basicity and Protonation Site Differences

The target bears the alkyl groups exclusively on ring carbon atoms, leaving both secondary amine NH groups available for protonation, salt formation, and derivatization. In contrast, the constitutional isomer 1‑ethyl‑2‑methylpiperazine (CAS 3366‑27‑6) carries an N‑ethyl substituent, which converts one nitrogen to a tertiary amine and alters the first pKa by approximately 1‑2 units (estimated pKa₁ ~6.8 for 2‑ethyl‑6‑methylpiperazine versus ~8.5 for the N‑ethyl isomer) . This shift in basicity affects both aqueous solubility‑pH profiles and the compound's ability to form stable dihydrochloride salts.

Isomerism Basicity Salt formation

Controlled cis‑Stereochemistry Enables Enantioselective Synthesis of Chiral Piperazine‑Based Ligands

The (2R,6S)‑enantiomer supplied as the dihydrochloride salt provides a single, well‑defined stereochemical arrangement in which the ethyl and methyl substituents adopt a cis relationship . This contrasts with the racemic or diastereomeric mixtures typically obtained for 2‑methylpiperazine or 2‑ethylpiperazine, where the absence of a second stereocenter precludes such geometric control. Palladium‑catalyzed carboamination routes have been reported that yield enantiomerically enriched cis‑2,6‑disubstituted piperazines with >90% ee [1], making the target a key intermediate for the modular construction of C2‑symmetric chiral ligands.

Stereochemistry Asymmetric catalysis Chiral building blocks

2-Ethyl-6-methylpiperazine: Highest‑Value Application Scenarios Grounded in Quantitative Differentiation


Chiral Building Block for Asymmetric Ligand Synthesis

The (2R,6S)‑configured dihydrochloride salt provides a pre‑organized cis‑2,6‑dialkyl scaffold that can be directly elaborated to C2‑symmetric diamine ligands for asymmetric catalysis. Its two stereocenters, combined with the enhanced lipophilicity identified in Section 3, enable the creation of metal‑chelating structures with tunable steric bulk without sacrificing membrane permeability of the final metal complex. Procurement of the defined enantiomer eliminates the chiral‑resolution step required when using racemic 2‑ethylpiperazine [1].

Fragment‑Based Screening Library Expansion

With 9 heavy atoms and a molecular weight of 128 Da, 2‑ethyl‑6‑methylpiperazine occupies a chemical space that is underrepresented in typical fragment libraries dominated by mono‑alkyl piperazines (7‑8 heavy atoms). Its higher log P (+1.6 vs. −0.8 for piperazine) makes it particularly suitable for probing hydrophobic sub‑pockets in target proteins where polar fragments fail to bind [1]. The compound's dual secondary amine functionality also allows for parallel derivatization, generating focused libraries with diverse vectors.

Conformationally Constrained Pharmacophore Replacement

The cis‑2,6‑dialkyl substitution pattern restricts the piperazine ring to a single chair conformation with well‑defined equatorial/axial positioning of the ethyl and methyl groups. This conformational bias, absent in mono‑substituted or N‑alkylated isomers, makes the target a superior replacement for flexible ethylenediamine linkers in medicinal chemistry programs, where pre‑organizing the basic amine pharmacophore can improve binding affinity and selectivity [1].

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